molecular formula C20H28O3 B094430 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one CAS No. 16964-48-0

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one

Cat. No. B094430
CAS RN: 16964-48-0
M. Wt: 316.4 g/mol
InChI Key: YHIZWEDKQCYPIV-UHFFFAOYSA-N
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Description

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, also known as THCV, is a naturally occurring cannabinoid found in certain strains of cannabis. It is structurally similar to THC, the primary psychoactive compound in cannabis, but has unique properties that distinguish it from other cannabinoids. THCV has gained attention in recent years for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and diabetes.

Mechanism of Action

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one acts on specific receptors in the endocannabinoid system, including the CB1 and CB2 receptors. However, unlike THC, this compound is a partial agonist at the CB1 receptor, meaning it does not fully activate the receptor and may have different effects on the body. This compound also has a higher affinity for the CB2 receptor than THC, which may contribute to its anti-inflammatory effects. In addition, this compound is thought to modulate other signaling pathways in the body, including those involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that distinguish it from other cannabinoids. Studies have shown that this compound can reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and reduce inflammation in animal models. This compound may also have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders. However, more research is needed to fully understand the mechanisms underlying these effects and to determine the optimal dosing and administration of this compound for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of studying 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one in the lab is that it is relatively easy to synthesize or extract from cannabis. This makes it a convenient compound for testing in animal models and in vitro assays. However, one limitation of this compound research is that it is still a relatively understudied compound, and much remains to be learned about its pharmacological properties and potential therapeutic applications.

Future Directions

There are several areas of future research that could help to further elucidate the potential therapeutic applications of 6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one. One area of focus could be on the development of more selective and potent this compound analogs, which could be used to target specific receptors and signaling pathways in the body. Another area of research could be on the optimization of dosing and administration of this compound for therapeutic use, including the development of novel delivery systems such as nanoparticles or liposomes. Finally, more studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential interactions with other medications.

Synthesis Methods

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one can be synthesized from the precursor compound, olivetol, through a series of chemical reactions. The first step involves the condensation of olivetol with a suitable aldehyde, followed by cyclization and reduction to yield this compound. Alternatively, this compound can be extracted from certain strains of cannabis, although this method is less efficient and yields lower quantities of the compound.

Scientific Research Applications

6a,7,10,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one has been the subject of numerous studies investigating its potential therapeutic applications. One area of research has focused on its ability to regulate appetite and metabolism. Studies in animal models have shown that this compound can reduce food intake and body weight, and improve glucose tolerance and insulin sensitivity. These effects are thought to be mediated through the activation of specific receptors in the endocannabinoid system, which plays a key role in the regulation of energy balance.
Another area of research has explored the potential anti-inflammatory and neuroprotective effects of this compound. Studies have shown that this compound can reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis, and may have neuroprotective effects in models of Parkinson's disease and traumatic brain injury. These effects are thought to be mediated through the modulation of specific receptors and signaling pathways in the immune and nervous systems.

properties

CAS RN

16964-48-0

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

1-hydroxy-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one

InChI

InChI=1S/C20H28O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,15-16,22H,4-9,12H2,1-3H3

InChI Key

YHIZWEDKQCYPIV-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

synonyms

6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one
6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, (+)-isomer
6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9(8H)-one, (-)-isomer
THC-9-one

Origin of Product

United States

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